molecular formula C17H14F3NO2S B6506287 4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione CAS No. 1396868-99-7

4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione

Cat. No. B6506287
CAS RN: 1396868-99-7
M. Wt: 353.4 g/mol
InChI Key: QZGVYCBHNPFJDD-UHFFFAOYSA-N
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Description

The compound “4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The molecule also contains a trifluoromethyl group attached to a phenyl ring, and a thiophene ring. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electron-withdrawing trifluoromethyl group. The piperidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione has been studied for its potential applications in various scientific research fields, including drug delivery, nanomaterials, and biochemistry. In drug delivery, this compound has been found to be a promising candidate for the development of novel drug delivery systems. In nanomaterials, this compound has been studied for its potential application in the fabrication of nanomaterials. In biochemistry, this compound has been found to possess unique properties that make it an attractive candidate for a number of applications, such as in enzyme inhibition and protein folding.

Mechanism of Action

The mechanism of action of 4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione is not yet fully understood. However, it is believed that this compound interacts with proteins and enzymes through hydrogen bonding and electrostatic interactions. Furthermore, this compound has been found to inhibit the activity of several enzymes, including cytochrome P450 and cyclooxygenase.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Furthermore, this compound has been found to inhibit the activity of several enzymes, such as cytochrome P450 and cyclooxygenase.
Advantages and Limitations for Laboratory Experiments
This compound has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Furthermore, it is relatively stable, making it suitable for long-term storage. However, this compound is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for 4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione research. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Another potential direction is to explore its potential applications in drug delivery and nanomaterials. Additionally, further research could be done to investigate its potential as an inhibitor of enzymes and proteins. Finally, further research could be done to investigate its potential as an anti-inflammatory, anti-oxidant, and anti-cancer agent.

Synthesis Methods

4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione can be synthesized through a two-step process. In the first step, a Grignard reaction is used to form an intermediate compound, 4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine (4-TPMP). In the second step, the intermediate compound is reacted with 2,6-dione to form this compound. The reaction is typically carried out in a dry solvent, such as toluene, under an inert atmosphere.

properties

IUPAC Name

4-thiophen-2-yl-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO2S/c18-17(19,20)13-4-1-3-11(7-13)10-21-15(22)8-12(9-16(21)23)14-5-2-6-24-14/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGVYCBHNPFJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)N(C1=O)CC2=CC(=CC=C2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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